molecular formula C31H66Si B096448 Silane, tris(decyl)methyl- CAS No. 18769-78-3

Silane, tris(decyl)methyl-

Cat. No.: B096448
CAS No.: 18769-78-3
M. Wt: 466.9 g/mol
InChI Key: UBPOYPHOJXBBJH-UHFFFAOYSA-N
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Description

Silane, tris(decyl)methyl- is an organosilicon compound characterized by a silicon atom bonded to three decyl groups and one methyl group. This compound belongs to the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial applications due to their unique chemical properties, such as their ability to form strong bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, tris(decyl)methyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows:

SiH4+3C10H21CH=CH2Si(C10H21)3CH3\text{SiH}_4 + 3\text{C}_{10}\text{H}_{21}\text{CH}=\text{CH}_2 \rightarrow \text{Si}(\text{C}_{10}\text{H}_{21})_3\text{CH}_3 SiH4​+3C10​H21​CH=CH2​→Si(C10​H21​)3​CH3​

In this reaction, the silicon-hydrogen bond of silane reacts with the double bond of decene to form Silane, tris(decyl)methyl-.

Industrial Production Methods: On an industrial scale, the production of Silane, tris(decyl)methyl- involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst. This method allows for the efficient production of various silanes, including those with higher alkyl groups .

Chemical Reactions Analysis

Types of Reactions: Silane, tris(decyl)methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in various organic reactions.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: The compound can be used with reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: Substituted silanes.

Scientific Research Applications

Silane, tris(decyl)methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, tris(decyl)methyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets include hydroxyl groups on surfaces, which it can modify to enhance adhesion and stability .

Comparison with Similar Compounds

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

    Phenylsilanes: Used in hydrosilylation reactions.

    Alkylsiloxanes: Commonly used in coatings and adhesives.

Uniqueness: Silane, tris(decyl)methyl- is unique due to its long alkyl chains, which provide hydrophobic properties and enhance its ability to interact with organic substrates. This makes it particularly useful in applications requiring strong adhesion and water resistance .

Properties

IUPAC Name

tris-decyl(methyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H66Si/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPOYPHOJXBBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(CCCCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H66Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073419
Record name Silane, tris(decyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18769-78-3
Record name Silane, tris(decyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018769783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, tris(decyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 75 grams of methyldecylsilane and 202 grams 1-decene was reacted in the presence of 0.0040 grams of chlorotris(triphenylphosphine)rhodium(I) at 87°-95° C. for one hour. The unreacted decene was stripped off under high vacuum and the residue hydrogenated as above. Distillation gave an 80 percent yield of methyltri(decyl)silane having a boiling point of 230°-233° C. (0.95 mm).
Name
methyldecylsilane
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.004 g
Type
catalyst
Reaction Step Three

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